Benzo(a)pyrene-6-ethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105708-69-8 |
|---|---|
Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-benzo[b]pyren-6-ylethanol |
InChI |
InChI=1S/C22H16O/c23-13-12-18-16-6-1-2-7-17(16)19-10-8-14-4-3-5-15-9-11-20(18)22(19)21(14)15/h1-11,23H,12-13H2 |
InChI Key |
UBBKCKHBOHFLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CCO)C=CC5=CC=CC(=C54)C=C3 |
Origin of Product |
United States |
Chemical Synthesis and Analytical Method Development:
Develop and optimize a reliable, high-yield synthetic route for Benzo(a)pyrene-6-ethanol. This could potentially be adapted from existing methods for synthesizing 6-substituted B[a]P derivatives. rsc.org
Establish and validate advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, for the unambiguous identification and quantification of this compound and its potential metabolites. researchgate.net
In Vitro Toxicological and Mechanistic Studies:
Conduct a comprehensive toxicological assessment using a battery of in vitro assays. This should include assays for cytotoxicity, genotoxicity (e.g., Ames test, micronucleus assay), and DNA adduct formation in relevant cell lines (e.g., hepatic cells, lung epithelial cells). fda.gov
Investigate the metabolic pathways of Benzo(a)pyrene-6-ethanol using liver microsomes or cultured hepatocytes to identify the key metabolizing enzymes and the profile of metabolites formed. nih.govnih.gov
Explore the role of oxidative stress in the toxicity of this compound by measuring ROS production, lipid peroxidation, and the status of antioxidant defense systems in treated cells. researchgate.net
Examine the effect of the compound on key cellular signaling pathways involved in carcinogenesis, such as those regulated by the aryl hydrocarbon receptor (AhR). nih.gov
Comparative in Vivo Studies:
Once a foundational in vitro understanding is established, conduct well-designed in vivo studies in animal models to assess the toxicokinetics (absorption, distribution, metabolism, and excretion) and systemic toxicity of Benzo(a)pyrene-6-ethanol.
Perform comparative carcinogenicity bioassays to evaluate the tumorigenic potential of this compound relative to B[a]P.
Interactive Data Table: Proposed Future Research Directions
| Research Area | Proposed Investigation | Rationale |
| Chemical Synthesis | Development of a scalable and efficient synthesis of this compound. | To provide a reliable source of the compound for research purposes. |
| Metabolism | In vitro metabolism studies using liver microsomes and hepatocytes to identify metabolites and enzymatic pathways. | To understand how the ethanol (B145695) moiety influences the biotransformation of the B[a]P core. |
| Toxicology | Comprehensive in vitro testing for genotoxicity, cytotoxicity, and DNA adduct formation. | To establish the fundamental toxicological profile of the compound. |
| Mechanism of Action | Investigation of the interaction with the Aryl Hydrocarbon Receptor (AhR) and the induction of oxidative stress. | To elucidate the molecular mechanisms underlying its potential toxicity. |
| In Vivo Studies | Comparative toxicokinetic and carcinogenicity studies in animal models. | To assess the systemic effects and carcinogenic potential in a whole-organism context. |
By systematically pursuing these research avenues, the scientific community can fill the significant knowledge void surrounding this compound and better understand the potential risks associated with this and similar hybrid environmental contaminants.
Molecular Interactions of Benzo a Pyrene 6 Ethanol and Its Metabolites with Cellular Components
Formation of Covalent DNA Adducts
The metabolic activation of Benzo(a)pyrene-6-ethanol is a key step in its ability to form covalent bonds with DNA. oup.com Studies have shown that sulfotransferase enzymes, present in rat and mouse liver cytosols, play a significant role in this process. oup.comresearchgate.netnih.gov These enzymes catalyze the conversion of HMBP into a highly reactive electrophilic sulfuric acid ester, 6-sulfooxymethylbenzo[a]pyrene (SMBP). oup.comnih.gov This reactive metabolite can then bind covalently to DNA, forming stable benzylic adducts. nih.govoup.com
In addition to sulfation, activation of HMBP through acetyl-CoA- and ATP-dependent processes can also lead to the formation of identical benzylic DNA adducts, although these pathways appear to be less efficient than the sulfotransferase-mediated reaction. nih.gov The administration of HMBP to rats has been shown to result in the formation of hepatic DNA adducts, confirming this process occurs in vivo. oup.comnih.gov The direct administration of the reactive ester, SMBP, leads to a much greater formation of these adducts in liver DNA. nih.gov
The reactive metabolite of HMBP, 6-sulfooxymethylbenzo[a]pyrene (SMBP), demonstrates specificity in its reaction with nucleic acid bases. oup.comnih.gov The primary target for adduct formation in DNA is the purine (B94841) base guanine. acs.orgnih.govnih.gov
Guanine Adducts : The major DNA adduct identified both in vitro and in vivo is formed by the covalent binding of the benzo[a]pyrene-6-methylenyl group to the exocyclic N²-amino group of deoxyguanosine. acs.orgnih.govoup.comnih.gov This structure has been confirmed by NMR spectroscopy as N²-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.gov This adduct accounted for approximately 20-30% of the total HMBP residues bound to hepatic DNA in rats. nih.gov
Adenine (B156593) Adducts : In addition to guanine, adducts with deoxyadenosine (B7792050) are also formed. oup.comnih.gov The analogous adenine adduct is formed at the N⁶ position. acs.orgnih.gov
Cytosine Adducts : Studies involving the reaction of SMBP with DNA have also detected the formation of low levels of deoxycytidine adducts. oup.comnih.gov
| Nucleic Acid Base | Site of Adduct Formation | Resulting Adduct | References |
|---|---|---|---|
| Guanine (dG) | N² exocyclic amino group | N²-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine | oup.com, nih.gov, acs.org, nih.gov |
| Adenine (dA) | N⁶ exocyclic amino group | N⁶-(benzo[a]pyren-6-ylmethyl)deoxyadenosine | oup.com, nih.gov, acs.org, nih.gov |
| Cytosine (dC) | Not specified | Deoxycytidine adduct | oup.com, nih.gov |
While the covalent binding of the reactive metabolite of this compound forms benzylic adducts with DNA bases, the available research literature does not provide detailed information on the specific stereochemical aspects of these adduct structures. acs.orgnih.govoup.comnih.gov
The formation of covalent adducts between metabolites of this compound and DNA represents a form of significant DNA damage. nih.govoup.com The parent compound, HMBP, and its reactive ester, SMBP, are considered mutagenic and carcinogenic. acs.orgnih.govnih.gov The presence of bulky benzylic adducts on DNA bases can physically obstruct the DNA replication and transcription machinery. This interference can lead to errors during DNA synthesis, resulting in mutations. The formation of these adducts is a critical mechanism underlying the genotoxicity of HMBP. acs.orgoup.comnih.gov
Stereochemical Aspects of Adduct Structures
RNA Adduct Formation Mechanisms
Similar to its interaction with DNA, this compound, through its metabolites, can also form covalent adducts with ribonucleic acid (RNA). researchgate.netgoogle.com Research has indicated that cytosolic sulfotransferase activity is a key factor in the formation of hepatic benzylic RNA adducts from HMBP in rats. researchgate.net The electrophilic sulfuric acid ester, 6-sulfooxymethylbenzo[a]pyrene, is the reactive intermediate responsible for binding to RNA. researchgate.net The binding of HMBP metabolites to RNA has been studied, confirming that this cellular component is also a target for adduction. cnjournals.com
Protein Adduct Formation and Alterations in Enzyme Function
Metabolites of this compound are also known to form covalent adducts with proteins. cnjournals.comkoreascience.kr The reactive carbonium ions generated during the metabolic activation of HMBP can react with nucleophilic sites on proteins. researchgate.net The extent of binding of the hydrocarbon to proteins has been studied, indicating that proteins are a target for these reactive species. cnjournals.com The formation of protein adducts can potentially alter the structure and function of enzymes and other critical proteins within the cell. However, the specific mechanisms and functional consequences of protein adduct formation by HMBP metabolites are not as extensively detailed in the available literature as the nucleic acid adducts.
Cellular and Subcellular Responses to Benzo a Pyrene 6 Ethanol Exposure
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs) like Benzo(a)pyrene (B[a]P). nih.govacs.org Upon exposure, B[a]P and its derivatives can bind to the AhR in the cytoplasm. wikipedia.org This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. wikipedia.org Once in the nucleus, the activated AhR forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT). wikipedia.orgresearchgate.net This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), which are located in the regulatory regions of various target genes. wikipedia.orgresearchgate.net This interaction initiates the transcription of these genes, leading to a cascade of cellular responses. wikipedia.org
A primary consequence of AhR activation is the transcriptional upregulation of genes encoding xenobiotic metabolizing enzymes. nih.gov Among the most prominent of these is cytochrome P450 1A1 (CYP1A1). wikipedia.orgmdpi.com The induction of CYP1A1 is a well-established biomarker for AhR activation by PAHs. wikipedia.orgnih.gov Studies have demonstrated that exposure to B[a]P alone significantly induces CYP1A1 activity. scirp.orgscirp.org When combined with ethanol (B145695), the induction of CYP1A1 by B[a]P is further enhanced, an effect described as super induction. scirp.orgscirp.org This synergistic effect suggests that ethanol can potentiate the metabolic activation of B[a]P. scirp.org The increased production of CYP1A1 is part of the cell's attempt to detoxify the foreign compound by making it more water-soluble for excretion. nih.gov However, this metabolic activation can also lead to the formation of highly reactive intermediates that are more toxic than the parent compound. nih.govnih.gov
Interactive Table: Induction of CYP1A1 by Benzo(a)pyrene and Ethanol
| Treatment | Fold Induction of CYP1A1 Activity (relative to control) | Reference |
|---|---|---|
| Control | 1.0 | scirp.orgscirp.org |
| Ethanol alone | No significant induction | scirp.org |
| Benzo(a)pyrene alone | Significant increase | scirp.orgscirp.org |
Oxidative Stress Induction and Cellular Redox Imbalance
Exposure to Benzo(a)pyrene and its metabolites can lead to a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.govnih.govresearchgate.net This imbalance can cause significant damage to cellular components, including lipids, proteins, and DNA. mdpi.comcellmolbiol.org
The metabolism of B[a]P by cytochrome P450 enzymes is a major source of ROS generation. mdpi.comcellmolbiol.org This process can produce superoxide (B77818) anions and other reactive intermediates. researchgate.net Co-exposure to B[a]P and ethanol can exacerbate the production of ROS. nih.gov Studies have shown that while B[a]P exposure alone can increase ROS levels, the combination with ethanol can lead to even greater increases in oxidative stress. nih.gov This enhanced ROS production is a key factor in the cooperative toxic effects observed with co-exposure. nih.gov
Cells possess a sophisticated network of antioxidant enzymes and molecules to counteract oxidative stress. Key components of this system include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.govplos.org Exposure to B[a]P and ethanol can disrupt this delicate balance. Studies in rats have shown that administration of B[a]P, both alone and in combination with ethanol, leads to a decrease in the levels of GSH and the activity of SOD in both lung and brain tissues. nih.govresearchgate.net Conversely, the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage, were found to be significantly higher in these groups compared to controls. nih.gov This indicates a depletion of antioxidant defenses and an increase in oxidative damage. However, some studies have shown that acute exposure to B[a]P can initially lead to an increase in the mRNA levels of SOD and CAT as a compensatory response, though this may not translate to increased protein expression. plos.org
Interactive Table: Effect of Benzo(a)pyrene and Ethanol on Oxidative Stress Markers
| Treatment Group | SOD Activity | GSH Levels | MDA Levels | Reference |
|---|---|---|---|---|
| Control | Normal | Normal | Normal | nih.gov |
| Benzo(a)pyrene (B[a]P) | Decreased | Lower | Higher | nih.gov |
| B[a]P + Ethanol | Decreased | Lower | Higher | nih.gov |
Generation of Reactive Oxygen Species (ROS)
Alterations in Membrane Dynamics and Lipid Homeostasis
The plasma membrane is a primary target for the toxic effects of B[a]P and ethanol. nih.gov Co-exposure to these substances can lead to significant alterations in membrane structure and function. nih.govresearchgate.net Research has shown a cooperative interaction between B[a]P and ethanol in remodeling the plasma membrane of primary rat hepatocytes. nih.gov This remodeling is characterized by an increase in membrane fluidity and changes in the physicochemical properties of lipid rafts. nih.govresearchgate.net B[a]P exposure can deplete the cholesterol content of hepatocyte membranes, which may create a more favorable environment for subsequent damage by ethanol. nih.govresearchgate.net These alterations in membrane dynamics can have far-reaching consequences, including the accumulation of lysosomes and an increase in the cellular content of low-molecular-weight iron, which can further promote lipid peroxidation through Fenton reactions. nih.gov Furthermore, B[a]P has been shown to induce metabolic reprogramming, with a particular impact on lipid metabolism, including fatty acid metabolism. iue.ac.cn
Inability to Generate Article on "Benzo(a)pyrene-6-ethanol" Due to Lack of Scientific Data
Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of research specifically investigating the chemical compound "this compound" and its effects on human keratinocytes, hepatocytes, and mammary epithelial cells. The user's request for a detailed article on the cellular and subcellular responses to this specific compound cannot be fulfilled as the foundational scientific data does not appear to be available in the public domain.
The search for "this compound" did not yield studies detailing its synthesis, metabolism, or biological effects in the requested cellular models. Scientific databases and research articles extensively cover the procarcinogen Benzo[a]pyrene (B130552) (B[a]P) and the effects of its co-exposure with ethanol. nih.gov This body of research details synergistic toxicity, alterations in B[a]P metabolism, and increased inflammatory responses in various cell lines, including human hepatocytes. nih.gov
Furthermore, research exists on various metabolites of Benzo[a]pyrene, such as "6-hydroxymethylbenzo[a]pyrene" (HMBP), which is structurally related to the requested compound. oup.comnih.govnih.gov Studies have explored HMBP's role as a proximate carcinogen and its metabolic activation in cellular models like rat liver cytosols and Chinese hamster V79 cells. oup.compnas.org However, this research does not extend to the specific human cell lines—keratinocytes, hepatocytes, and mammary epithelial cells—stipulated in the request.
Similarly, while a compound named "this compound, acetate" is mentioned in one database as a synthetic derivative of B[a]P, there is no associated peer-reviewed research available that details its effects on any biological system, let alone the specific human cell models of interest. ontosight.ai
Given the strict instructions to focus solely on "this compound" and to provide detailed, sourced research findings, the lack of primary scientific literature on this specific chemical makes it impossible to generate an accurate and informative article as outlined. The available scientific data is centered on the combined effects of Benzo[a]pyrene and ethanol, a distinct topic from the one requested.
Environmental Dynamics and Biodegradation of Benzo a Pyrene 6 Ethanol
Environmental Occurrence and Formation Pathways
Benzo(a)pyrene-6-ethanol is a derivative of the highly scrutinized polycyclic aromatic hydrocarbon (PAH), Benzo(a)pyrene. While research extensively covers the parent compound, specific data on this compound is more limited. Its environmental presence is intrinsically linked to the sources and transformation of Benzo(a)pyrene.
Presence in Combustion By-products and Environmental Matrices
This compound, as a functionalized derivative of Benzo(a)pyrene, is not typically a primary product of combustion. Instead, its formation is generally considered a result of the metabolic or environmental transformation of the parent Benzo(a)pyrene molecule. Benzo(a)pyrene itself is a well-documented by-product of the incomplete combustion of organic materials. Sources include industrial processes, vehicle exhaust, residential wood burning, and natural events like forest fires.
The presence of this compound in environmental matrices such as air, water, and soil is therefore secondary to the contamination by its parent compound. It can be formed in situ through various transformation processes. For instance, once Benzo(a)pyrene is deposited in these matrices, it can undergo microbial or chemical modifications that may lead to the formation of hydroxylated or other functionalized derivatives, including this compound.
Sources and Distribution in Air, Water, and Soil Systems
The primary sources of this compound in the environment are not direct emissions but rather the environmental transformation of Benzo(a)pyrene.
Air: Benzo(a)pyrene is released into the atmosphere primarily adsorbed onto particulate matter. While airborne, it can undergo photochemical reactions. The formation of this compound in the atmosphere is plausible through reactions with hydroxyl radicals, although this specific pathway is not as extensively documented as the formation of other hydroxylated PAHs. The distribution in the air is governed by the movement of these fine particles.
Water: Benzo(a)pyrene enters water systems through atmospheric deposition, runoff from contaminated soils, and industrial or municipal wastewater discharges. In the aquatic environment, microbial metabolism is a key process that can transform Benzo(a)pyrene into various polar derivatives, potentially including this compound.
Soil: Soil acts as a major sink for PAHs like Benzo(a)pyrene. Contamination occurs through atmospheric deposition and spills of materials like creosote (B1164894) and coal tar. In the soil, a diverse community of microorganisms can metabolize Benzo(a)pyrene, leading to the formation of a range of transformation products. The strong adsorption of Benzo(a)pyrene to soil organic matter can limit its bioavailability for microbial degradation, affecting the rate of formation of its derivatives.
Biogeochemical Transformation Processes
The transformation of this compound is a critical aspect of its environmental fate. These processes determine its persistence and potential for further interactions within ecosystems.
Microbial Degradation Mechanisms (e.g., Fungal and Bacterial Pathways)
The microbial degradation of Benzo(a)pyrene has been the subject of extensive research, and it is through these pathways that this compound is likely both formed and further degraded.
Fungal Pathways: White-rot fungi, such as Phanerochaete chrysosporium, are known to degrade Benzo(a)pyrene using extracellular lignin-modifying enzymes like lignin (B12514952) peroxidase and manganese peroxidase. The initial attack often involves the formation of radical cations, which can lead to various oxygenated products. It is plausible that pathways leading to or from this compound could be part of this complex metabolic network.
Bacterial Pathways: Bacteria capable of degrading PAHs, such as species of Pseudomonas, Mycobacterium, and Rhodococcus, initiate the breakdown of Benzo(a)pyrene by incorporating oxygen atoms into the aromatic rings using dioxygenase enzymes. This leads to the formation of cis-dihydrodiols, which are then further metabolized. While the direct bacterial formation of this compound is not a primary reported pathway, the diverse metabolic capabilities of soil and sediment bacteria suggest that it could be an intermediate or a minor by-product of Benzo(a)pyrene degradation. Subsequent degradation of this compound by bacteria would likely involve cleavage of the ethanol (B145695) group and further oxidation of the aromatic core.
Abiotic Degradation Pathways (e.g., Photodegradation, Chemical Oxidation)
Abiotic processes also contribute to the transformation of Benzo(a)pyrene and its derivatives.
Photodegradation: Benzo(a)pyrene is known to undergo photodegradation in the presence of sunlight, particularly when adsorbed on surfaces like silica (B1680970) or when in aqueous solution. This process involves the absorption of UV light, leading to an excited state that can react with oxygen to form various photo-oxidation products, including quinones. It is expected that this compound would also be susceptible to photodegradation, potentially at a different rate than its parent compound due to the presence of the ethanol group, which could alter its light-absorbing properties and reactivity.
Chemical Oxidation: In the atmosphere and in water, strong oxidizing agents like hydroxyl radicals (•OH) and ozone (O3) can react with PAHs. The reaction of Benzo(a)pyrene with hydroxyl radicals is a significant atmospheric removal process. These reactions typically result in the formation of hydroxylated derivatives. The formation and subsequent degradation of this compound could occur through these chemical oxidation pathways.
Bioaccumulation Potential and Environmental Persistence
The potential for a compound to bioaccumulate and persist in the environment is related to its physicochemical properties, such as its lipophilicity (often measured as the octanol-water partition coefficient, Kow) and its susceptibility to degradation.
For Benzo(a)pyrene, its high lipophilicity (log Kow > 6) indicates a strong tendency to partition into fatty tissues of organisms, leading to significant bioaccumulation. It is also known for its environmental persistence due to its stable aromatic structure and low aqueous solubility.
The introduction of a hydroxyl group in a related compound, 3-hydroxybenzo(a)pyrene, lowers the log Kow value compared to the parent compound, suggesting reduced bioaccumulation potential. By extension, this compound, with its polar ethanol group, would be expected to have a lower log Kow than Benzo(a)pyrene. This increased polarity would likely lead to:
Reduced Bioaccumulation: The compound would be more water-soluble and less likely to accumulate in the fatty tissues of organisms compared to Benzo(a)pyrene.
Lower Environmental Persistence: The ethanol group provides a site for metabolic attack by microorganisms, potentially making it more readily biodegradable than the parent compound. Its increased water solubility could also make it more available for microbial uptake and degradation.
The following table summarizes the expected differences in properties between Benzo(a)pyrene and its ethanol derivative based on general chemical principles.
| Property | Benzo(a)pyrene | This compound (Expected) | Rationale for Expectation |
| Water Solubility | Low | Higher | The polar ethanol group (-CH2CH2OH) increases affinity for water. |
| Log Kow | High (>6) | Lower | Increased polarity reduces partitioning into octanol. |
| Bioaccumulation Potential | High | Lower | Reduced lipophilicity leads to less accumulation in fatty tissues. |
| Susceptibility to Biodegradation | Low to Moderate | Higher | The ethanol group provides an additional site for microbial enzymatic attack. |
Analytical Methodologies for Detection and Quantification of Benzo a Pyrene 6 Ethanol and Its Metabolites
Sample Preparation and Extraction Protocols
The accurate analysis of Benzo(a)pyrene-6-ethanol and its metabolites begins with meticulous sample preparation and extraction. The primary goal is to isolate the target analytes from complex biological matrices such as tissues, urine, and cells, while removing interfering substances. researchgate.net
A common initial step for tissue samples involves enzymatic digestion or saponification. For instance, in the analysis of benzo[a]pyrene (B130552) (B[a]P) in tobacco, a sample is treated with an alcoholic potassium hydroxide (B78521) (KOH) solution to break down the tissue matrix. canada.cahealthycanadians.gc.ca This is often followed by liquid-liquid extraction (LLE) to partition the analytes into an organic solvent. canada.cahealthycanadians.gc.ca For example, after saponification, the sample can be partitioned into iso-octane. canada.cahealthycanadians.gc.ca In the analysis of B[a]P in food samples, a mixture of dichloromethane (B109758) and hexane (B92381) is used for extraction after homogenization in a sodium hydroxide solution. mdpi.com
Solid-phase extraction (SPE) is a widely used technique for cleanup and concentration of the extracts. Various sorbents can be employed depending on the properties of the analytes and the matrix. For instance, Florisil cartridges are used to clean up tobacco extracts, with the B[a]P being eluted with benzene. canada.cahealthycanadians.gc.ca C18 SPE columns are also common, particularly for aqueous samples, due to their hydrophobic interaction with polycyclic aromatic hydrocarbons (PAHs). fishersci.com In some cases, a multi-step cleanup involving different SPE cartridges may be necessary for complex matrices to achieve the required level of purity for analysis. canada.ca
For DNA adduct analysis, the DNA must first be isolated from the cells. This can be achieved through methods like phenol-chloroform extraction or using commercial kits. nih.govoup.comacs.org Following isolation, the DNA is typically subjected to enzymatic hydrolysis to break it down into individual nucleosides or nucleotides, releasing the adducted forms for subsequent analysis. oup.comacs.org
The choice of extraction and cleanup protocol is critical and can significantly impact the recovery and accuracy of the quantification. For example, studies have shown that different DNA isolation methods can yield varying amounts of B[a]P-DNA adducts, highlighting the importance of method validation. nih.gov
Table 1: Overview of Sample Preparation Techniques
| Step | Technique | Description | Common Reagents/Materials | References |
| Initial Treatment | Saponification | Breaks down the sample matrix, particularly for tissues. | Alcoholic KOH | canada.cahealthycanadians.gc.ca |
| Homogenization | Mechanical disruption of the sample. | NaOH solution | mdpi.com | |
| Extraction | Liquid-Liquid Extraction (LLE) | Partitions analytes between two immiscible liquid phases. | Iso-octane, Dichloromethane-hexane | canada.cahealthycanadians.gc.camdpi.com |
| Solid-Phase Extraction (SPE) | Separates analytes from a liquid sample by passing it through a solid sorbent. | Florisil cartridges, C18 columns | canada.cahealthycanadians.gc.cafishersci.com | |
| DNA Isolation | Phenol-Chloroform Extraction | A classic method for purifying DNA from cellular components. | Phenol, Chloroform | nih.govoup.com |
| Commercial DNA Extraction Kits | Provide standardized and often more rapid DNA isolation. | Varies by kit | acs.org | |
| DNA Hydrolysis | Enzymatic Digestion | Breaks down DNA into nucleosides or nucleotides. | DNase, Nuclease P1, Alkaline Phosphatase | oup.comacs.org |
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating this compound and its metabolites from other compounds in the prepared sample extract. This separation is crucial for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds like B[a]P metabolites. researchgate.netscielo.org.co Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode of separation. researchgate.netscielo.org.co Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to effectively separate a wide range of metabolites with varying polarities. researchgate.net
Fluorescence detection is particularly well-suited for PAHs and their derivatives due to their native fluorescence, offering high sensitivity and selectivity. scielo.org.cohplc.eu By selecting specific excitation and emission wavelengths, the detector can be optimized to respond strongly to the target analytes while minimizing interference from other compounds. scielo.org.cohplc.eu For instance, in the analysis of B[a]P, excitation and emission wavelengths can be set to maximize the signal for this specific compound. mdpi.comnih.gov
The combination of HPLC with fluorescence detection provides a robust and sensitive method for the routine analysis of B[a]P and its metabolites in various biological and environmental samples. scielo.org.co The method's sensitivity allows for the detection of these compounds at ultra-trace concentrations. scielo.org.co
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective technique for the analysis of B[a]P and its metabolites. researchgate.netnih.gov This method separates compounds based on their volatility and interaction with a stationary phase in a capillary column. nih.gov Before analysis by GC, it is often necessary to derivatize the hydroxylated metabolites of B[a]P to increase their volatility and thermal stability. researchgate.netnih.gov Trimethylsilylation is a common derivatization technique used for this purpose. nih.gov
The gas chromatograph is coupled to a mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the separated compounds and then separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a chemical fingerprint. nih.govkoreascience.kr This allows for confident identification of the analytes. nih.gov
GC-MS, especially with tandem mass spectrometry (MS/MS), can offer very low detection limits and high selectivity, making it suitable for analyzing trace levels of B[a]P metabolites in complex matrices. koreascience.krresearchgate.net The use of tandem MS (MS/MS or CID) can further enhance sensitivity and reduce background interference. koreascience.krresearchgate.net
Table 2: Comparison of Chromatographic Techniques
| Feature | HPLC with Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds (or those that can be derivatized). |
| Detection | Highly sensitive and selective for fluorescent compounds. | Highly specific identification based on mass spectrum; can be very sensitive. |
| Derivatization | Not typically required. | Often necessary for polar metabolites to increase volatility. |
| References | researchgate.netscielo.org.co | researchgate.netnih.gov |
Spectrometric and Spectroscopic Identification
While chromatography separates the compounds, spectrometry and spectroscopy are used for their definitive identification. Mass spectrometry, as mentioned in the context of GC-MS, provides detailed structural information based on the fragmentation pattern of the ionized molecule. nih.govnih.gov This fragmentation is highly reproducible and allows for the creation of spectral libraries for compound identification. High-resolution mass spectrometry can provide the exact mass of a molecule, further aiding in the confirmation of its elemental composition.
In addition to mass spectrometry, other spectroscopic techniques can be employed. For example, after separation by HPLC, fractions can be collected and analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation, although this requires larger amounts of purified material. UV/Vis spectroscopy, often performed in-line with HPLC using a diode array detector, can provide information about the chromophores in the molecule and can help in the initial identification by comparing the spectrum with that of a known standard. nih.gov
Methods for Quantifying DNA Adducts (e.g., ³²P-postlabeling, Immunoassays)
The quantification of DNA adducts formed by metabolites of this compound is a key aspect of assessing its genotoxicity. Several highly sensitive methods have been developed for this purpose.
The ³²P-postlabeling assay is an ultrasensitive method capable of detecting very low levels of DNA adducts, as low as one adduct in 10⁹ to 10¹⁰ nucleotides. nih.govspringernature.comspringernature.com The method involves several key steps:
Enzymatic digestion of the DNA sample into individual 3'-monophosphate nucleosides. springernature.com
Enrichment of the adducted nucleotides. springernature.com
Labeling of the adducted nucleotides with radioactive ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. springernature.com
Separation of the ³²P-labeled adducts by techniques like thin-layer chromatography (TLC) or HPLC. nih.govoup.com
Detection and quantification of the adducts by measuring their radioactivity. springernature.com
A variation of this method, the nuclease P1 enhancement method, increases the sensitivity for bulky aromatic adducts by removing the normal, unadducted nucleotides before the labeling step.
Immunoassays offer an alternative approach for quantifying DNA adducts. These methods utilize antibodies that specifically recognize and bind to the DNA adducts. oup.comaacrjournals.org Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Ultrasensitive Enzymatic Radioimmunoassay (USERIA) are commonly used. oup.comaacrjournals.org In a typical competitive ELISA, the sample DNA competes with a known amount of labeled adduct for binding to a limited amount of antibody. The amount of adduct in the sample is then determined by measuring the signal from the bound labeled adduct. oup.com Non-competitive immunoassays, where the sample DNA is directly adsorbed to a surface and then probed with the antibody, can also be very sensitive. aacrjournals.org Immunoassays can be highly specific and sensitive, capable of detecting femtomole levels of adducts. aacrjournals.org There are also methods to detect antibodies against the DNA adducts in serum, which can serve as a biomarker of exposure. researchgate.net
Table 3: Methods for DNA Adduct Quantification
| Method | Principle | Sensitivity | Key Features | References |
| ³²P-Postlabeling Assay | Enzymatic digestion of DNA, enrichment of adducts, radioactive labeling with ³²P, and chromatographic separation. | Very high (1 adduct in 10⁹-10¹⁰ nucleotides). | Does not require prior knowledge of the adduct structure; applicable to complex mixtures. | nih.govspringernature.comspringernature.com |
| Immunoassays (ELISA, USERIA) | Utilizes specific antibodies to bind to DNA adducts for detection and quantification. | High (fmol levels). | Requires specific antibodies for the adduct of interest; can be high-throughput. | oup.comaacrjournals.orgresearchgate.net |
Comparative Toxicological and Mechanistic Studies
Comparison with Parent Benzo(a)pyrene and Other Polycyclic Aromatic Hydrocarbons
The toxicity of any benzo(a)pyrene (BaP) derivative is best understood by comparing it to the parent compound, a well-documented and potent carcinogen. ca.gov Benzo(a)pyrene itself is not directly carcinogenic but requires metabolic activation to exert its genotoxic effects. wikipedia.orgresearchgate.net This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of highly reactive intermediates, most notably benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which can covalently bind to DNA, causing mutations and initiating carcinogenesis. wikipedia.org
While no direct toxicological studies on "Benzo(a)pyrene-6-ethanol" are available in the reviewed scientific literature, data exists for a closely related structure, 1-(6-Benzo(a)pyrenyl)ethanol (also known as alpha-Methylbenzo(a)pyrene-6-methanol). This compound has been shown to be mutagenic in the Salmonella typhimurium test system (Ames test). drugfuture.com
The parent compound, BaP, is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC). wikipedia.org Its toxicity is not only defined by its carcinogenicity but also by reproductive and developmental effects observed in animal studies. epa.gov The mechanism of BaP's toxicity is intrinsically linked to its metabolism into the "bay region" diol epoxide. researchgate.net
In comparison, substitution at the 6-position of BaP, such as with a hydroxyl group to form 6-hydroxybenzo(a)pyrene (6-OH-BaP), leads to a different metabolic fate. This position is chemically reactive, and 6-OH-BaP is a known labile metabolite that can be oxidized to form benzo(a)pyrene quinones (e.g., BaP-1,6-quinone, BaP-3,6-quinone, and BaP-6,12-quinone). cdc.govinchem.org While these quinones are also redox-active and can contribute to oxidative stress, their carcinogenic potential is generally considered to be different from that of the bay-region diol epoxides. researchgate.net
Other polycyclic aromatic hydrocarbons (PAHs) exhibit a wide range of toxicities, which are also dependent on their structure and metabolism. For instance, dibenzo[def,p]chrysene (DBC) is considered one of the most potent carcinogenic PAHs, significantly more so than BaP, while benzo[e]pyrene (B47544) is relatively non-carcinogenic and can even inhibit the carcinogenic effects of other PAHs. epa.govnih.gov The toxicity of a PAH is highly dependent on whether its structure allows for the formation of reactive metabolites in critical regions of the molecule. nih.gov
| Compound | Test System | Observed Effect | Reference |
|---|---|---|---|
| 1-(6-Benzo(a)pyrenyl)ethanol | Salmonella typhimurium (Ames test) | Mutagenic | drugfuture.com |
| Benzo(a)pyrene (Parent Compound) | Various (in vivo and in vitro) | Carcinogenic, Genotoxic, Mutagenic | ca.govwikipedia.org |
Structure-Activity Relationship (SAR) Investigations for Benzo(a)pyrene Derivatives
The relationship between the chemical structure of a BaP derivative and its biological activity is a well-established principle in toxicology. The carcinogenicity of BaP and its analogues is heavily dictated by the "bay region" theory. researchgate.net This theory posits that diol epoxides formed on an angular benzo ring, where the epoxide group forms part of a sterically hindered "bay," are prime candidates for ultimate carcinogens due to their high chemical reactivity and ability to form stable DNA adducts. researchgate.net For BaP, the ultimate carcinogen is the (+)-benzo[a]pyrene-7,8-diol-9,10-epoxide, which forms in the bay region. wikipedia.org
Conversely, substitution at the 6-position (also known as the L-region or K-region) generally leads to different toxicological outcomes.
Substitution at the 6-Position: This position is electronically different from the bay region and is highly susceptible to one-electron oxidation. epa.gov The primary metabolite at this position is 6-hydroxybenzo(a)pyrene, which is unstable and readily autoxidizes to form various benzo(a)pyrene-diones. cdc.gov While these diones can generate reactive oxygen species and contribute to cellular damage, this mechanism is distinct from the direct DNA adduction by bay-region epoxides.
Effect of Functional Groups: The nature of the substituent group is critical. Studies on 6-substituted BaP derivatives have shown varied carcinogenic activity. For example, 6-methylbenzo(a)pyrene has been found to be teratogenic and induce malformations in mice. researchgate.net The presence of an ethanol (B145695) group at the 6-position, as in 1-(6-benzo(a)pyrenyl)ethanol, confers mutagenic properties, but its carcinogenic potential relative to the parent BaP is not documented in the available literature. drugfuture.com The key takeaway from SAR studies is that metabolic activation pathways, and thus toxicity, are highly dependent on the specific location and chemical nature of the substituent on the pyrene (B120774) core. researchgate.netjst.go.jp
Synergistic and Antagonistic Interactions with Co-Exposures (e.g., Ethanol, Retinoids)
The toxicity of a BaP derivative is not solely an intrinsic property but can be significantly modulated by co-exposure to other chemical agents. Ethanol and retinoids are two prominent examples that can produce synergistic and antagonistic effects, respectively.
Synergistic Interactions with Ethanol: Co-exposure to benzo(a)pyrene and ethanol can lead to enhanced toxicity, particularly in the liver. nih.gov Epidemiological studies have suggested an interactive effect between heavy smoking (a source of BaP) and heavy alcohol consumption on the risk of hepatocellular carcinoma. researchgate.net Mechanistic studies in primary rat hepatocytes have shown that co-exposure to BaP and ethanol leads to greater apoptotic cell death and increased lipid peroxidation compared to exposure to either substance alone. nih.gov Ethanol can enhance the activity of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolic activation of BaP. scirp.org This enhanced metabolism can lead to a greater production of reactive BaP metabolites, thus potentiating its toxic effects. researchgate.netscirp.org
Antagonistic Interactions with Retinoids: Retinoids, a class of compounds derived from vitamin A, have been shown to inhibit the carcinogenic effects of BaP. nih.govoup.comnih.gov This antagonism is primarily due to the ability of retinoids to modulate the enzymes responsible for BaP metabolism. aacrjournals.org
Inhibition of Activation Enzymes: Retinol and retinal (but not retinoic acid) can competitively inhibit cytochrome P450 1A1 (CYP1A1), a key enzyme in the activation of BaP to its ultimate carcinogenic form. nih.gov
Induction of Detoxification Enzymes: Retinoids can also induce the expression of phase II detoxification enzymes, such as glutathione-S-transferase and quinone reductase. aacrjournals.org These enzymes help to neutralize and eliminate reactive BaP metabolites, thereby reducing their ability to damage cellular macromolecules like DNA.
Studies have demonstrated that retinoids can reduce the binding of BaP to DNA in various tissues, including the liver and stomach, providing a clear mechanism for their anticarcinogenic action. aacrjournals.org Therefore, co-exposure to retinoids would likely decrease the toxic potential of BaP and its derivatives by shifting the metabolic balance away from activation and towards detoxification. nih.gov
| Co-exposure Agent | Type of Interaction | Mechanism of Action | Observed Effect on BaP Toxicity | Reference |
|---|---|---|---|---|
| Ethanol | Synergistic | Enhances activity of metabolic activation enzymes (e.g., CYP1A1); increases oxidative stress. | Increased apoptotic cell death and lipid peroxidation. | nih.govscirp.org |
| Retinoids (Retinol, Retinal) | Antagonistic | Competitively inhibit CYP1A1; induce phase II detoxification enzymes. | Reduced metabolic activation of BaP; decreased BaP-DNA adduct formation. | nih.govaacrjournals.org |
Advanced Research Approaches and Methodological Innovations
Application of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics)
Omics technologies provide a comprehensive, high-throughput view of the molecular responses to chemical exposure. These approaches are pivotal in elucidating the complex biological pathways affected by BaP.
Transcriptomics: Transcriptomic analyses have been instrumental in identifying changes in gene expression following BaP exposure. In studies using zebrafish (Danio rerio), a common model organism, genome-wide transcriptional analysis revealed significant differential gene expression and splicing in developing embryos exposed to BaP. nih.gov These studies identified the activation of upstream regulators such as hepatocyte nuclear factor 1-alpha (hnf1a) and nuclear factor, erythroid 2-like 2 (nfe2l2). nih.gov Similarly, RNA-Seq-based transcriptome analysis in human SH-SY5Y cells demonstrated that BaP can impair neuronal differentiation, a process that could be counteracted by certain natural extracts. mdpi.com Such research highlights the power of transcriptomics to identify gene-level changes that may lead to long-term adverse physiological consequences. nih.gov
Metabolomics: Metabolomics investigates the global profile of endogenous metabolites in a biological system. Studies on human lung cancer H460 cells exposed to BaP have used untargeted metabolomics to uncover significant metabolic reprogramming. These analyses identified 117 significantly altered metabolites, revealing accumulations in fatty acids and purine (B94841) nucleotides, and decreases in acylcarnitines, phospholipids (B1166683), and sphingolipids. Pathway analysis pointed to major alterations in amino acid, lipid, and nucleotide metabolism. researchgate.net In zebrafish, metabolomic profiling has also been used to compare the effects of BaP and its oxygenated derivatives, linking exposure to mitochondrial dysfunction, oxidative stress, and impaired neural and cardiac development. nih.gov
Proteomics: Proteomics focuses on the large-scale study of proteins. In the context of BaP, proteomic analyses have been used to understand cellular defense mechanisms and toxicity pathways. frontiersin.org For example, research on human esophageal cells (KYSE-150) combined proteomics and metabolomics to explore BaP-related responses. researchgate.net The results showed that BaP exposure leads to the overproduction of reactive oxygen species (ROS), consumption of glutathione (B108866) (GSH) for detoxification, and upregulation of thioredoxin (TXN) to balance the cellular redox state. researchgate.net These changes were linked to the reregulation of specific protein families, including S100A proteins and ribosomal proteins, which impede cell viability and migration. researchgate.net High-throughput proteomics is increasingly recognized as a powerful tool for discovering specific biomarkers of BaP exposure. frontiersin.org
Table 1: Summary of Omics-Based Research Findings for Benzo[a]pyrene (B130552) Exposure
| Omics Technology | Model System | Key Findings | Reference |
|---|---|---|---|
| Transcriptomics | Zebrafish (Danio rerio) | Discovered substantial transcriptomic changes at gene, transcript variant, and exon levels; identified activation of specific upstream regulators (hnf1a, nfe2l2). | nih.gov |
| Metabolomics | Human Lung Cancer Cells (H460) | Identified 117 altered metabolites; showed accumulation of fatty acids and purine nucleotides, and decreases in phospholipids and sphingolipids. | researchgate.net |
| Proteomics | Human Esophageal Cells (KYSE-150) | Revealed upregulation of detoxification proteins (GSH, TXN) and reregulation of S100A and ribosomal proteins, affecting cell migration. | researchgate.net |
| Combined Omics | Murine Hepatocytes (Hepa1c1c7) | Assessed changes in over 1000 protein profiles and 163 metabolites, identifying time-dependent effects on amino acids, acylcarnitines, and glycerophospholipids. | acs.org |
Computational Chemistry and Molecular Modeling for Prediction of Interactions
Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the interactions of BaP and its derivatives at the molecular level. These methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a quantum mechanics-based method used to investigate the electronic structure and reactivity of molecules. DFT has been employed to study the degradation of BaP. For instance, calculations have systematically studied the degradation of BaP into hydroxybenzo[a]pyrene by a manganese-corrolazine complex, revealing a multi-step process involving a more toxic epoxide intermediate. frontiersin.org DFT is also used to calculate theoretical Raman spectra of PAHs, which can then be compared to experimental data from techniques like Surface-Enhanced Raman Spectroscopy (SERS) for identification purposes. pnas.org
Development of In Silico and In Vitro Predictive Models
To reduce reliance on animal testing, significant effort has been directed toward developing in silico (computer-based) and in vitro (cell-based) models to predict the toxicological effects of compounds like BaP.
In Silico Models: In silico models use computational algorithms to predict chemical properties and biological activities. The Jouyban-Acree model, for example, has been used to predict the solubility of various compounds, including BaP, in water-ethanol mixtures at different temperatures. ualberta.caualberta.ca More advanced in silico models aim to predict toxicity. One study developed a toxicological screening tool using a virtual population of the nematode Caenorhabditis elegans to simulate survival upon exposure to different BaP concentrations. nih.gov The model's prediction of the lethal concentration (LC50) was in good agreement with experimental data, demonstrating its potential as a cost-effective and ethical alternative to in vivo testing. nih.gov
In Vitro Models: In vitro models use cultured cells or tissues to study biological responses. Human skin models, including organotypic 3D skin cultures, have been used to study the metabolic activation and genotoxicity of BaP. oup.com These models demonstrated that human skin possesses sufficient metabolic capacity to convert BaP into genotoxic metabolites. oup.com An in vitro fish gut model derived from rainbow trout has also been developed to assess the metabolic and genotoxic effects of BaP under different pH conditions, mimicking various regions of the gut. researchgate.net Furthermore, studies using human bronchial epithelial cells (16HBE) have investigated the cellular effects of BaP and potential interventions. nih.gov A particularly innovative approach combines in vitro data with in silico modeling. An in vitro–in silico approach was used to predict the developmental toxicity of BaP in rats by using data from the mouse embryonic stem cell test (EST) in conjunction with a physiologically based kinetic (PBK) model to simulate the kinetics of its main toxic metabolite, 3-hydroxybenzo[a]pyrene. researchgate.net
Table 2: Examples of Predictive Models for Benzo[a]pyrene Assessment
| Model Type | Specific Model/System | Purpose/Application | Key Outcome | Reference |
|---|---|---|---|---|
| In Silico | Jouyban-Acree Model | Predicting solubility in water-ethanol mixtures. | Provided accurate predictions of BaP solubility based on mono-solvent data. | ualberta.caualberta.ca |
| In Silico | Virtual C. elegans Population | Predicting acute toxicity (LC50). | Simulated LC50 of 87.10 µg/L, comparable to the experimental value of 77.92 µg/L. | nih.gov |
| In Vitro | Organotypic 3D Human Skin Models | Assessing metabolic activation and genotoxicity. | Demonstrated that human skin can metabolize BaP, leading to genotoxic stress. | oup.com |
| In Vitro–In Silico | Embryonic Stem Cell Test (EST) + PBK Model | Predicting in vivo developmental toxicity. | Predicted an ED50 dose comparable to in vivo data from the literature. | researchgate.net |
Novel Biosensors and Analytical Tools for Environmental Monitoring
The detection and quantification of BaP in environmental samples are crucial for monitoring and risk assessment. Research has focused on developing more sensitive, rapid, and selective analytical tools and biosensors.
Analytical Tools: Standard analytical methods for BaP and other PAHs often involve chromatography techniques. Gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are commonly used to determine BaP concentrations in samples like soil, water, and food. dergipark.org.tr To handle complex matrices, sample preparation steps such as subcritical water extraction from soil have been developed to improve efficiency. dergipark.org.tr Standard guidelines for environmental monitoring often specify the use of internal standards and surrogate compounds, such as benzo[a]pyrene-d12, to ensure accuracy and precision in these analytical methods. env.go.jp
Novel Biosensors: Recent innovations have focused on biosensors that offer rapid, label-free, and highly sensitive detection. Photoelectrochemical sensors have been constructed using nanomaterials like tungsten disulfide (WS₂) nanosheets and β-cyclodextrin-modified molybdenum disulfide (MoS₂) quantum dots. theiet.org In this system, BaP binds to the β-cyclodextrin, which hinders electron migration and weakens the photocurrent signal, allowing for quantitative detection with a limit as low as 0.33 nmol/L. theiet.org
Electrochemical biosensors are another major area of development. One novel biosensor was constructed by immobilizing DNA on a glassy carbon electrode modified with hemin (B1673052) and graphene. researchgate.net This sensor works by mimicking the action of cytochrome P450; the hemin catalyzes the metabolic activation of BaP, and the resulting DNA damage can be detected electrochemically. researchgate.net Other electrochemical immunosensors use self-assembled monolayers on gold electrodes to capture BaP for detection. nih.gov The development of highly sensitive ethanol (B145695) biosensors, while not for BaP directly, showcases the advancement of nanocomposite materials (e.g., gold nanoparticles, reduced graphene oxide) that could be adapted for detecting other small molecules, including BaP metabolites. mdpi.com
Synthesis of Research Findings and Future Research Directions
Current State of Knowledge on Benzo(a)pyrene-6-ethanol
Research directly investigating this compound is notably limited. However, a substantial body of work on the combined effects of its parent compound, Benzo(a)pyrene (B[a]P), and ethanol (B145695) provides a foundational context for understanding its potential biological significance. B[a]P is a well-established procarcinogen, meaning its carcinogenic properties are dependent on its metabolic activation. wikipedia.org The metabolism of B[a]P is a complex process involving multiple enzymatic reactions that can lead to the formation of highly reactive intermediates capable of binding to DNA and causing mutations. wikipedia.orgnih.govresearchgate.net
The co-exposure to B[a]P and ethanol has been shown to have synergistic toxic effects, particularly concerning genotoxicity and oxidative stress. fda.govresearchgate.net Studies have demonstrated that the presence of ethanol can alter the metabolism of B[a]P. For instance, ethanol can influence the activity of cytochrome P450 enzymes, which are crucial for the metabolic activation of B[a]P. scirp.orgnih.gov Specifically, some research indicates that ethanol can inhibit the detoxification pathways of B[a]P, potentially leading to an increased proportion of carcinogenic metabolites. nih.gov
In vitro studies using liver cells have shown that co-treatment with B[a]P and ethanol leads to increased formation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, enhanced cell death compared to treatment with either substance alone. fda.govresearchgate.net This cooperative interaction appears to be linked to alterations in the plasma membrane and lysosomal function. researchgate.net Furthermore, the combination of B[a]P and ethanol has been found to induce a more significant inflammatory response in liver models, which could contribute to the progression of liver diseases. nih.gov
While the synthesis of various B[a]P derivatives has been described in the literature, including methods for creating 6-substituted benzo[a]pyrene (B130552) derivatives, specific and detailed synthetic routes for this compound are not extensively documented. rsc.orgrsc.org The existence of the compound is confirmed in chemical databases, but comprehensive studies on its properties and biological activity are lacking. nih.gov
The current understanding, therefore, is largely inferential, based on the well-documented synergistic toxicity of B[a]P and ethanol. This suggests that this compound, as a molecule combining these two entities, could be a significant area of study.
Interactive Data Table: Summary of Key Research Findings on B[a]P and Ethanol Co-Exposure
| Research Focus | Key Findings | References |
| Genotoxicity | Co-treatment of HepG2 cells with ethanol and B[a]P resulted in significantly higher micronucleus formation and mutation frequency compared to B[a]P alone. | fda.gov |
| Oxidative Stress | Co-exposure to B[a]P and ethanol in primary rat hepatocytes led to increased lipid peroxidation and apoptotic cell death. | researchgate.net |
| Metabolism | Ethanol treatment in rats inhibited the detoxification pathway of B[a]P (3-hydroxy-B[a]P formation) without affecting the activation routes. nih.gov Ethanol can also enhance B[a]P-induced cytochrome P4501A1 (CYP1A1) activity. scirp.org | scirp.orgnih.gov |
| Inflammation | In both in vitro and in vivo models of steatosis, co-exposure to B[a]P and ethanol enhanced cytotoxicity and the expression of inflammation markers. | nih.gov |
| Cellular Effects | The combination of B[a]P and ethanol induces plasma membrane remodeling and lysosome accumulation, contributing to increased cellular toxicity. | researchgate.net |
Identification of Critical Research Gaps
The primary and most critical research gap is the profound lack of studies focusing specifically on this compound. While the interaction between B[a]P and ethanol has been a subject of investigation, the chemical linkage of these two molecules into a single compound presents a unique entity whose properties cannot be fully extrapolated from co-exposure studies.
Key identified research gaps include:
Synthesis and Characterization: There is a need for robust and well-documented synthetic methods for this compound to enable further research. Detailed characterization of its physicochemical properties is also required.
Metabolic Fate: The metabolic pathway of this compound is entirely unknown. It is unclear whether the ethanol moiety alters the established metabolic activation or detoxification routes of the B[a]P core.
Toxicological Profile: The specific toxicological profile of this compound has not been determined. This includes its genotoxicity, cytotoxicity, and potential carcinogenicity.
Mechanism of Action: The molecular mechanisms through which this compound might exert biological effects are yet to be investigated. This includes its potential to form DNA adducts, generate oxidative stress, and interact with cellular receptors.
Comparative Studies: There is a lack of comparative studies evaluating the toxicity of this compound against that of B[a]P alone, ethanol alone, and the co-administration of B[a]P and ethanol.
Proposed Avenues for Future Investigation and Methodological Advancement
Addressing the identified research gaps requires a structured and multi-faceted research approach. The following are proposed avenues for future investigation:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Benzo(a)pyrene-6-ethanol, and how can purity be optimized?
- Methodological Answer : this compound can be synthesized via aromatic nucleophilic substitution or cross-coupling reactions, similar to strategies used for benzo-thiadiazole (BTD) derivatives . To enhance purity, employ Soxhlet extraction with non-polar solvents (e.g., hexane) to remove unreacted precursors. High-temperature size-exclusion chromatography (SEC) with trichlorobenzene as an eluent is recommended for molecular weight characterization and oligomer separation . Thermal stability assessment via thermogravimetric analysis (TGA) can further validate purity, as decomposition temperatures above 235°C indicate minimal impurities .
Q. How do solvent polarity and alkyl chain modifications influence the solubility of this compound?
- Methodological Answer : Solvent interactions are critical. Polar solvents like tetrahydrofuran (THF) or chlorobenzene improve solubility due to dipole-dipole interactions with the compound’s polarizable aromatic backbone . Branching alkyl chains (e.g., 2-ethylhexyl groups) on the molecular structure reduce aggregation in non-polar solvents like hexane by steric hindrance . Solvent-induced spectral shifts (e.g., red/blue shifts in UV-Vis spectra) can be used to monitor solvation effects, as demonstrated in studies on BTD-based polymers .
Q. What standard analytical techniques are suitable for quantifying this compound in environmental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is preferred for trace quantification due to PAHs’ inherent fluorescence . For complex matrices (e.g., plant tissues), use pressurized liquid extraction (PLE) with ethyl acetate or acetonitrile to minimize co-extraction of interfering compounds . Calibration against deuterated internal standards (e.g., benzene-D6) improves accuracy in mass spectrometry workflows .
Advanced Research Questions
Q. How can experimental designs reconcile discrepancies between this compound’s predicted and observed mutagenicity in in vivo models?
- Methodological Answer : Address contradictions by integrating metabolomic profiling (e.g., CYP1A1 enzyme activity assays) with DNA adduct quantification (e.g., 32P-postlabeling) . Chronic exposure studies in rodent models should include longitudinal sampling of germ cells to assess transgenerational mutagenic effects, as demonstrated in B[a]P studies . Control for solvent vehicles (e.g., DMSO vs. ethanol) to isolate compound-specific toxicity .
Q. What strategies mitigate solvent-induced aggregation during photophysical characterization of this compound?
- Methodological Answer : Utilize temperature-controlled spectroscopy to monitor aggregation kinetics. For example, heating samples in chlorobenzene to 80°C disrupts π-π stacking, enabling measurements of monomeric states . Computational modeling (e.g., DFT for dipole moment calculations) can predict solvent interactions, as shown in studies on ssBTD/ffBTD polymers . For thin-film applications, spin-coating under inert atmospheres reduces oxidative degradation .
Q. How do environmental degradation products of this compound compare in toxicity to the parent compound?
- Methodological Answer : Simulate environmental degradation via photolysis (e.g., UV irradiation in aqueous media) and analyze products using LC-QTOF-MS. Compare toxicity profiles via in vitro assays (e.g., Ames test for mutagenicity; MTT assay for cytotoxicity) . Prioritize metabolites with higher electrophilicity (e.g., quinones) for targeted analysis, as seen in B[a]P-6,12-quinone studies .
Q. What computational approaches predict the electronic structure and charge transport properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations on frontier molecular orbitals (HOMO/LUMO) can guide molecular design for semiconductor applications . For charge mobility predictions, combine Marcus theory with molecular dynamics simulations to assess reorganization energies and π-stacking efficiency . Validate models against experimental hole/electron mobility data from space-charge-limited current (SCLC) measurements .
Data Contradiction and Validation
Q. How should researchers address non-linear correlations between this compound and total PAH concentrations in environmental analyses?
- Methodological Answer : Normalize data to benzo[a]pyrene-equivalent toxicity factors (e.g., TEFs) while acknowledging compound-specific bioavailability . Use principal component analysis (PCA) to disentangle PAH source contributions (e.g., pyrogenic vs. petrogenic) and reduce confounding variables . Cross-validate results with alternative detection methods (e.g., GC-MS vs. HPLC-FLD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
